
Nosylate
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Overview
Description
Nosylate, formally known as 4-nitrobenzenesulfonate, is a sulfonyl-derived leaving group widely utilized in organic synthesis and radiochemistry. Its chemical structure consists of a sulfonate group attached to a nitro-substituted benzene ring, which enhances its electron-withdrawing properties. This structural feature makes this compound esters (R-ONs) highly reactive in nucleophilic substitution reactions, particularly in contexts requiring mild deprotection conditions .
This compound’s primary applications include:
- Organic Synthesis: As a leaving group in cyclization and polymerization reactions. For example, this compound substrates enable enantioselective intramolecular aminooxygenation of alkenes, yielding pyrrolidines with high enantiomeric excess (e.g., 89% ee in one study) .
- Radiochemistry: As a precursor for fluorine-18 labeling. This compound derivatives exhibit superior reactivity in nucleophilic fluorination compared to analogous tosylates, achieving radiochemical yields up to 85% .
- Polymer Chemistry: As an initiator in cationic ring-opening polymerizations (CROP). Ethyl this compound has been used to synthesize poly(2-oxazoline)s with controlled molecular weights, though polymerization conditions (e.g., temperature, monomer concentration) significantly influence initiation kinetics .
A key advantage of this compound is its ease of removal under mild basic or acidic conditions, which is less demanding than the harsher conditions required for tosylate deprotection .
Scientific Research Applications
Nosylate as a Protecting Group
The nosyl group serves as an effective protecting group in organic synthesis, particularly for amines and alcohols. Its stability under various reaction conditions makes it a preferred choice for protecting sensitive functional groups during multi-step syntheses.
Key Studies
- A study showcased the use of the nosyl group as a functional protecting group in a Michael/Smiles tandem process. This method facilitated the synthesis of complex polycyclic and heterocyclic systems found in natural products while maintaining the integrity of sensitive moieties .
- The nosyl group was employed to mask reactivity and provide desired structures for final targets, demonstrating its compatibility with green chemistry principles and atom economy .
Polymer Chemistry Applications
This compound's role in polymer chemistry is significant due to its ability to act as an end-functional group in polymer synthesis. It enhances the versatility of polymers by enabling further functionalization.
Polyisobutylene Studies
- Research indicated that polyisobutylene (PIB) can be effectively modified using nosyl chloride to create end-functionalized polymers. The study revealed that the sulfonylation process could yield PIBs with high nosyl functionalities, which are essential for subsequent substitution reactions .
- The investigation into the conditions affecting nosylation efficiency provided insights into optimizing reactions for high yields of nosylated PIBs, thus expanding their application potential in creating novel macromolecular materials .
Organic Synthesis and Reaction Mechanisms
Nosylates are increasingly recognized for their utility in organic synthesis, particularly as leaving groups in nucleophilic substitution reactions.
Synthesis Techniques
- A prominent application involves using aryl nosylates in Suzuki–Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This method has shown improved reactivity and selectivity compared to traditional leaving groups .
- The unique stability of nosylates allows for their use in various coupling reactions, making them valuable intermediates in synthesizing complex organic molecules .
Case Study 1: Synthesis of Enantiomers
In a detailed study, this compound was utilized as a reagent for synthesizing enantiomers. The research highlighted its effectiveness in achieving high yields while maintaining stereochemical integrity .
Case Study 2: Polymer Functionalization
Another significant study focused on the systematic investigation of reaction conditions for the tosylation and nosylation of hydroxyl-terminated PIBs. The findings emphasized the importance of reaction parameters in achieving high end-functionalities necessary for further polymer modifications .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Nosylate derivatives, and how can their efficiency be optimized in experimental design?
- Methodological Approach : Begin with a systematic literature review using databases like Web of Science and PubMed, focusing on keywords such as "this compound synthesis," "sulfonate esterification," and "reaction optimization." Use Boolean operators (e.g., AND/OR) to refine searches . Compare reaction yields, catalysts (e.g., triethylamine), and solvent systems across studies. Design factorial experiments to test variables (e.g., temperature, stoichiometry) and apply ANOVA for statistical validation of optimal conditions .
Q. How can structural elucidation techniques (e.g., NMR, X-ray crystallography) resolve ambiguities in this compound stereochemistry?
- Methodological Approach : Combine spectroscopic data with computational modeling (e.g., DFT calculations) to validate molecular geometry. For conflicting data, replicate experiments under controlled conditions and use pairwise comparison of spectral peaks. Reference the Cambridge Structural Database for analogous sulfonate esters .
Q. What criteria define purity thresholds for this compound compounds in pharmacological studies?
- Methodological Approach : Employ HPLC or GC-MS to quantify impurities. Establish acceptance criteria based on regulatory guidelines (e.g., ICH Q3A). Use calibration curves with internal standards and document uncertainty margins. Cross-validate results with independent labs to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic stability be reconciled across in vitro and in vivo models?
- Methodological Approach : Conduct a meta-analysis of pharmacokinetic studies, stratifying data by model systems (e.g., hepatocytes vs. whole organisms). Apply mixed-effects regression to identify confounding variables (e.g., enzyme induction). Validate hypotheses using isotopic labeling and LC-MS/MS to track metabolite pathways .
Q. What mechanistic insights explain this compound’s selectivity in enzyme inhibition, and how can this inform targeted drug design?
- Methodological Approach : Use molecular docking simulations (e.g., AutoDock Vina) to map binding interactions. Pair with mutagenesis studies to identify critical amino acid residues. Compare kinetic parameters (Km, Vmax) across enzyme isoforms and apply Lineweaver-Burk plots to infer inhibition modes .
Q. How do solvent polarity and proticity affect this compound’s reactivity in nucleophilic substitution reactions?
- Methodological Approach : Design a solvent matrix (e.g., DMSO, THF, ethanol) and monitor reaction kinetics via UV-Vis spectroscopy. Use Hammett plots to correlate solvent parameters (e.g., dielectric constant) with rate constants. Validate findings with ab initio calculations of transition states .
Q. Methodological Frameworks for Addressing Research Gaps
Formulating a PICOT-Based Research Question for this compound’s Toxicity Profile
- Example : "In rodent models (P), how does chronic this compound exposure (I) compared to vehicle control (C) influence hepatic enzyme activity (O) over a 12-week period (T)?" .
- Steps : Identify population (P), intervention (I), comparator (C), outcome (O), and time (T). Use systematic reviews to justify each component and ensure feasibility within institutional resources .
Designing a Study to Address Literature Gaps in this compound’s Photostability
- Methodological Approach : Perform accelerated photodegradation tests under ICH Q1B guidelines. Use LC-MS to identify degradation products and Arrhenius equations to predict shelf-life. Compare results with existing data to highlight discrepancies and propose storage protocols .
Q. Data Analysis and Contradiction Management
Resolving Discrepancies in this compound’s Solubility Data Across Studies
- Methodological Approach : Audit experimental protocols for variability (e.g., shake-flask vs. potentiometric methods). Apply principal component analysis (PCA) to isolate technique-specific biases. Re-measure solubility using standardized buffers and publish raw datasets for transparency .
Synthesizing Conflicting Evidence on this compound’s Role in Prodrug Activation
- Methodological Approach : Create an evidence matrix categorizing studies by methodology (e.g., in vitro vs. clinical). Use Cochran’s Q test to assess heterogeneity and subgroup analysis to identify consensus. Propose a unified mechanistic model validated by kinetic isotope effects .
Q. Resources for Robust Research Design
- Literature Review : Leverage Web of Science’s "KeyWords Plus" and Inspec’s controlled vocabulary for comprehensive retrieval .
- Data Integrity : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data curation. Use platforms like Zenodo for public archiving .
- Ethical Compliance : Align experimental protocols with institutional review boards (IRBs), particularly for in vivo toxicology studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nosylate is often compared to structurally and functionally analogous sulfonate leaving groups, notably tosylate (p-toluenesulfonate) and triflate (trifluoromethanesulfonate). Below is a detailed analysis of their properties, reactivity, and applications:
This compound vs. Tosylate
Key Findings :
- This compound’s nitro group enhances leaving group ability, enabling faster solvolysis and higher yields in fluorination .
- In azulene-derived substrates, this compound derivatives (e.g., 2-(6-azulyl)ethyl this compound) undergo acetolysis 10<sup>13.5</sup> times faster than tosylates, attributed to reduced transition-state strain .
- Tosylates are more cost-effective for large-scale industrial applications but less efficient in low-temperature or stereosensitive reactions .
This compound vs. Triflate
Key Findings :
- Triflates are superior in reactions requiring extreme leaving group ability (e.g., cross-couplings with aryl chlorides) but are prohibitively costly for large-scale use .
- Nosylates offer a balance of reactivity, stability, and cost, making them ideal for radiopharmaceutical synthesis and controlled polymerizations .
Properties
Molecular Formula |
C6H4NO5S- |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
4-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H5NO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12)/p-1 |
InChI Key |
SPXOTSHWBDUUMT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
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